6,8-Dibromo-3-methyl-2-phenylquinoline
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Overview
Description
6,8-Dibromo-3-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H11Br2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-methyl-2-phenylquinoline typically involves the bromination of 3-methyl-2-phenylquinoline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6 and 8 positions of the quinoline ring. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 3-methyl-2-phenylquinoline.
Substitution: The bromine atoms can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: 3-Methyl-2-phenylquinoline.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
6,8-Dibromo-3-methyl-2-phenylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
6,8-Dibromo-3-methyl-2-phenylquinoline can be compared with other quinoline derivatives such as:
3-Methyl-2-phenylquinoline: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
6,8-Dichloro-3-methyl-2-phenylquinoline: Contains chlorine atoms instead of bromine, leading to variations in chemical behavior and applications.
6,8-Difluoro-3-methyl-2-phenylquinoline:
Properties
IUPAC Name |
6,8-dibromo-3-methyl-2-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N/c1-10-7-12-8-13(17)9-14(18)16(12)19-15(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFSSKXBZHGUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1C3=CC=CC=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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